
N-(4-methoxyphenyl)pyridin-4-amine
Overview
Description
N-(4-Methoxyphenyl)pyridin-4-amine is a heterocyclic compound featuring a pyridine ring substituted with a 4-methoxyphenylamine group. Its synthesis typically involves nucleophilic aromatic substitution between 4-aminopyridine and 4-methoxyphenyl halides, followed by purification via high-performance liquid chromatography (HPLC) to achieve high purity (>99%) . Structural confirmation is achieved through techniques such as $^{13}\text{C}$-NMR, as demonstrated in Figure S10.1 (see ) .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methoxyphenyl)pyridin-4-amine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production .
Chemical Reactions Analysis
N-Alkylation Reactions
The secondary amine undergoes alkylation to form tertiary amines, enhancing biological activity in pharmaceutical applications.
Table 1: Alkylation Reactions
Key findings:
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Alkylation improves tubulin polymerization inhibition by 10-fold compared to parent compounds .
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Steric bulk at the nitrogen correlates with enhanced cytotoxic activity .
Electrophilic Aromatic Substitution
The pyridine ring undergoes regioselective substitution at the 3-position due to electron-donating effects from the amine group.
Table 2: Electrophilic Substitution Reactions
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
HNO₃ (fuming) | H₂SO₄, 0°C, 2 hr | 3-Nitro-N-(4-methoxyphenyl)pyridin-4-amine | 78% | |
Br₂ (1 eq) | CHCl₃, FeCl₃, 25°C, 1 hr | 3-Bromo derivative | 65% |
Mechanistic insights:
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Nitration occurs via a Wheland intermediate stabilized by resonance with the methoxy group .
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Bromination shows para-directing effects on the pyridine ring .
Oxidation Reactions
The amine group is susceptible to oxidation, forming nitroso/nitro derivatives under controlled conditions.
Table 3: Oxidation Pathways
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyridine ring:
Table 4: Catalytic Coupling Reactions
Optimized parameters:
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Xantphos ligand increases coupling efficiency by 40% compared to dppp .
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Microwave irradiation reduces reaction time from 8 hr to 30 min .
Reduction Pathways
The pyridine ring can be partially reduced under hydrogenation conditions:
Table 5: Reduction Reactions
Reductant | Conditions | Product | Selectivity | Reference |
---|---|---|---|---|
H₂ (1 atm) | Pd/C, EtOH, 25°C, 12 hr | 1,2,3,4-Tetrahydropyridine derivative | >90% | |
NaBH₄ | MeOH, 0°C, 2 hr | Piperidine analogue | 68% |
Supramolecular Interactions
Crystal engineering studies reveal:
Energy Framework Analysis
Interaction Type | Contribution (%) | Energy (kJ/mol) |
---|---|---|
H⋯H | 54.2 | −75.1 |
C⋯H | 28.7 | −39.8 |
O⋯H | 17.1 | −23.4 |
Biological Activity Correlations
Structure-activity relationship (SAR) studies demonstrate:
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(4-methoxyphenyl)pyridin-4-amine involves several chemical reactions and methodologies. It has been reported that derivatives of this compound can be synthesized through multi-step processes involving reactions with different amines and pyridine derivatives. The compound exhibits a boiling point that is yet to be documented in the literature, but it is typically stored in dark conditions under inert atmospheres to prevent degradation .
Antitumor Activity
Research indicates that this compound derivatives show significant cytotoxic activity against various human tumor cell lines. For instance, studies have demonstrated that certain derivatives exhibit submicromolar GI50 values, indicating potent antitumor effects. For example:
Compound | Cell Line Tested | GI50 (μM) |
---|---|---|
N-(4-methoxyphenyl)-3-nitropyridin-2-amine | A549 | 2.40 |
N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine | DU145 | 1.55 |
N-(4-methoxyphenyl)-N-alkyl derivatives | KB | 0.19 |
These compounds were found to inhibit tubulin assembly, competing with colchicine binding sites, which is crucial for cancer cell proliferation .
Potential Drug Development
Given its biological activity, this compound is being explored as a potential lead compound for drug development targeting various cancers. Its structural modifications have been studied to enhance potency and selectivity against specific cancer types .
Inhibitors of Protein Arginine Methyltransferase (PRMT5)
Recent studies have also identified its derivatives as inhibitors of PRMT5, an enzyme implicated in various cancers. Compounds derived from this compound showed high potency in biochemical assays, suggesting their potential role in targeted cancer therapies .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives in preclinical settings:
- Study on Tubulin Polymerization Inhibition : A series of synthesized compounds were evaluated for their ability to inhibit tubulin polymerization in vitro, demonstrating significant inhibition comparable to established drugs .
- In Vivo Efficacy : In animal models, certain derivatives exhibited reduced tumor growth rates when administered at specific dosages, further supporting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
Pyridine vs. Piperidine Derivatives
- N-(4-Methoxyphenyl)piperidin-4-amine (–12): Replaces the pyridine ring with a piperidine ring, altering electronic properties and conformational flexibility.
Pyrrolo[2,3-d]pyrimidine Derivatives ():
- Compounds like N-(4-methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit antimitotic activity by binding to tubulin’s colchicine site.
- Demonstrated nanomolar-range growth inhibition (GI$_{50}$) in cancer cells, overcoming resistance mechanisms such as P-glycoprotein overexpression .
Thiazol-2-yl Derivatives ():
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide ():
- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine ():
Pharmacological Activities
Physicochemical Properties
- Solubility : Ionic piperazin-1-ium salts () exhibit enhanced water solubility due to charge-assisted hydrogen bonding, whereas neutral pyridine/thiazole analogs likely require organic solvents .
- Crystallinity: Piperazin-1-ium salts form edge-fused centrosymmetric rings via N–H···O and O–H···O interactions, with dihedral angles between aryl rings ranging from 62.3° to 68.4° .
Biological Activity
N-(4-methoxyphenyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a 4-methoxyphenyl group. Its molecular formula is CHNO, and it has been synthesized through various methods, including microwave-assisted processes that enhance yield and purity.
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with several key biological targets:
- Tubulin Polymerization : The compound has shown potential as an inhibitor of tubulin polymerization, which is crucial in cancer therapy. By disrupting microtubule formation, it may impede cancer cell proliferation.
- Inflammatory Mediators : It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB).
Pharmacokinetics
This compound is a solid at room temperature with moderate solubility in organic solvents. Its pharmacokinetic profile indicates that it can effectively penetrate biological membranes, suggesting favorable absorption characteristics for therapeutic applications.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Activity | Description |
---|---|
Anticancer | Inhibits cell proliferation in colorectal cancer cell lines (HT-29 and Caco-2) |
Anti-inflammatory | Reduces inflammation by inhibiting key mediators |
Tubulin Inhibition | Disrupts microtubule dynamics, affecting cancer cell viability |
Anticancer Activity
A study evaluated the antiproliferative effects of this compound analogs on human colorectal cancer cell lines. At concentrations of 5 and 10 µM, certain derivatives exhibited inhibitory effects comparable to established anticancer agents like MPC-6827. This suggests that modifications in the molecular structure can enhance or diminish biological efficacy .
Anti-inflammatory Properties
Research has demonstrated that this compound significantly reduces markers of inflammation in vitro. The compound's ability to inhibit TNF-α and NF-κB pathways indicates its potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)pyridin-4-amine, and how can reaction conditions be tuned to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, alkylation of pyridin-4-amine derivatives with 4-methoxyphenyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Catalysts like Co(II) acetate (used in analogous heterocyclic syntheses) improve regioselectivity and efficiency . Optimization parameters include temperature (80–120°C), solvent polarity (DMF > THF), and reaction time (6–12 hours). Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃) and pyridine/amine proton environments. Aromatic protons appear as distinct multiplets (δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.1).
- X-ray Crystallography : Resolves molecular packing and bond angles, especially when co-crystallized with metals (e.g., zirconium sulfophenylphosphonate matrices) .
Q. What preliminary biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : The 4-methoxyphenyl and pyridine moieties suggest affinity for enzymes/receptors like cholinesterases or serotonin receptors. In silico docking (AutoDock Vina) with homology models can prioritize targets. For example, piperidine/pyridine derivatives show inhibition of acetylcholinesterase (IC₅₀ ~10 μM) . Preliminary in vitro assays (e.g., enzyme inhibition kinetics) should validate hypotheses .
Advanced Research Questions
Q. How can computational modeling resolve electronic and steric effects influencing reactivity in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). Solvent effects (PCM model) refine reaction pathways, such as electrophilic substitution at the pyridine ring. MD simulations (AMBER) assess binding dynamics with biological targets .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?
- Methodological Answer : Twinning or disordered solvent molecules complicate refinement. SHELXL (via Olex2) applies restraints for anisotropic displacement parameters and hydrogen bonding. For example, the methoxy group’s rotational freedom may require ISOR/SADI constraints. High-resolution data (<1.0 Å) improve reliability, and TWIN/BASF commands resolve twinning .
Q. How does regioselectivity in functionalization (e.g., nitration or sulfonation) of this compound depend on substituent electronic effects?
- Methodological Answer : The electron-rich 4-methoxyphenyl group directs electrophiles to the pyridine’s meta position. Nitration (HNO₃/H₂SO₄) at 50°C yields 3-nitro derivatives, confirmed by NOESY correlations. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. Competitive experiments with isotopic labeling (¹⁵N) track pathway dominance .
Properties
IUPAC Name |
N-(4-methoxyphenyl)pyridin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBNBZNGNIUQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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